molecular formula C22H34O9S B8264698 2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

Cat. No.: B8264698
M. Wt: 474.6 g/mol
InChI Key: GNIAZGBFLMOSJO-UHFFFAOYSA-N
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Description

2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate is a complex organic compound with a unique structure It consists of a long chain of ethoxy groups terminated with a prop-2-ynoxy group and a 4-methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate typically involves multiple steps. One common approach is to start with the preparation of 2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethanol, which is then further reacted to introduce additional ethoxy groups. The final step involves the sulfonation of the terminal hydroxyl group with 4-methylbenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Click Chemistry: Copper(I) catalysts and azide compounds.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Products with oxidized alkyne groups.

    Reduction: Products with reduced alkyne groups.

    Click Chemistry: Triazole derivatives.

Scientific Research Applications

2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Employed in the preparation of bioconjugates and as a linker in drug delivery systems.

    Medicine: Investigated for its potential use in targeted drug delivery and diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate involves its ability to undergo various chemical reactions, particularly click chemistry. The alkyne group reacts with azides to form stable triazole linkages, which can be used to attach the compound to other molecules or surfaces. This property makes it valuable in the development of bioconjugates and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate is unique due to its combination of a long ethoxy chain and a reactive alkyne group, which allows it to participate in click chemistry reactions. This makes it particularly useful in applications requiring stable and specific bioconjugation.

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O9S/c1-3-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18-30-19-20-31-32(23,24)22-6-4-21(2)5-7-22/h1,4-7H,8-20H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIAZGBFLMOSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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